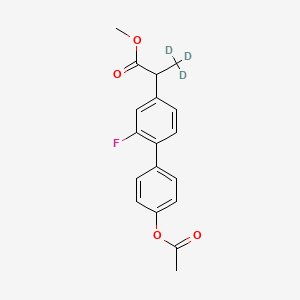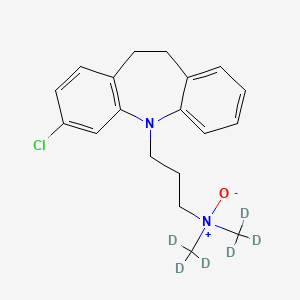
Clomipramine-d6 N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clomipramine-d6 N-Oxide is a deuterated form of clomipramine, a tricyclic antidepressant. This compound is specifically labeled with deuterium, which is a stable isotope of hydrogen. The deuteration process enhances the pharmacokinetic and pharmacodynamic properties of the parent compound, clomipramine, making it more effective in clinical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clomipramine-d6 N-Oxide involves the deuteration of clomipramine followed by N-oxidation. The deuteration process typically involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent. The N-oxidation step is carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to monitor the production process .
Chemical Reactions Analysis
Types of Reactions: Clomipramine-d6 N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different metabolites.
Reduction: It can be reduced back to its parent compound, clomipramine-d6.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Formation of various oxidized metabolites.
Reduction: Regeneration of clomipramine-d6.
Substitution: Formation of substituted derivatives of this compound.
Scientific Research Applications
Clomipramine-d6 N-Oxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of clomipramine and its metabolites.
Biology: Employed in studies to understand the metabolic pathways and mechanisms of action of tricyclic antidepressants.
Medicine: Investigated for its potential therapeutic effects in treating neuropsychiatric disorders.
Industry: Utilized in the development of more effective and selective antidepressant drugs.
Mechanism of Action
Clomipramine-d6 N-Oxide exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action enhances serotonergic and noradrenergic neurotransmission, which is believed to contribute to its antidepressant effects. The compound also interacts with various receptors, including histamine-H1, alpha-1 adrenergic, and muscarinic receptors, which contribute to its overall pharmacological profile .
Comparison with Similar Compounds
- Doxepin-d6 N-Oxide
- Dosulepin-d6 N-Oxide
- Imipramine-d6 N-Oxide
Comparison: Clomipramine-d6 N-Oxide is unique due to its specific deuteration pattern, which enhances its pharmacokinetic properties compared to its non-deuterated counterpart. This results in improved bioavailability, longer half-life, and better overall efficacy. Compared to other deuterated tricyclic antidepressants, this compound shows a more potent inhibition of serotonin reuptake, making it a valuable compound in the treatment of neuropsychiatric disorders .
Properties
IUPAC Name |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c1-22(2,23)13-5-12-21-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)21/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNOTLDVJSFYBP-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)(C([2H])([2H])[2H])[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
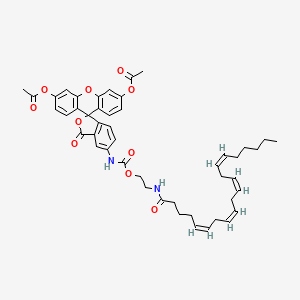
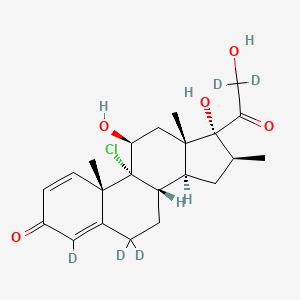
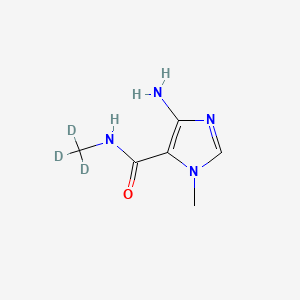
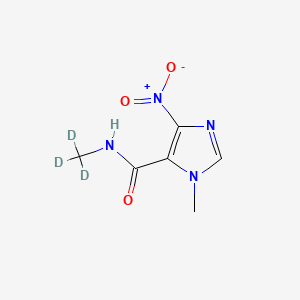
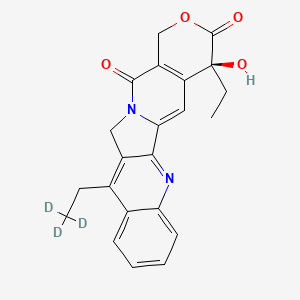
![2-[1-benzyl-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indol-5-yl]-N-methylethanesulfonamide](/img/structure/B563835.png)
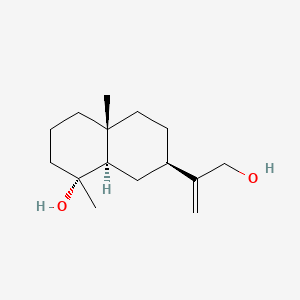
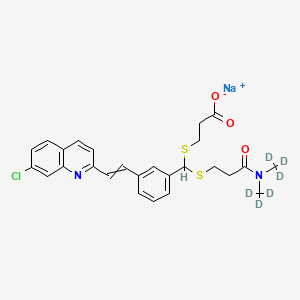
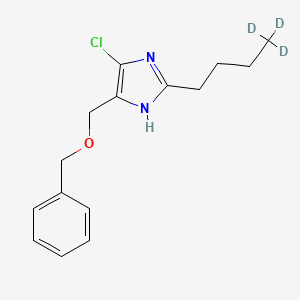
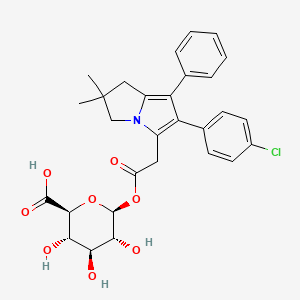
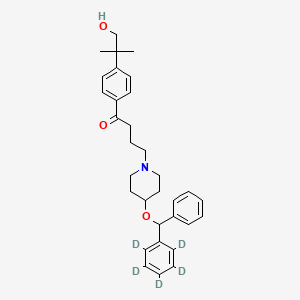
![4-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethoxy]piperidine](/img/structure/B563844.png)
